6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982114
InChI: InChI=1S/C22H13Cl2FO3/c23-17-7-4-8-19(25)16(17)12-27-21-11-20-15(9-18(21)24)14(10-22(26)28-20)13-5-2-1-3-6-13/h1-11H,12H2
SMILES:
Molecular Formula: C22H13Cl2FO3
Molecular Weight: 415.2 g/mol

6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14982114

Molecular Formula: C22H13Cl2FO3

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C22H13Cl2FO3
Molecular Weight 415.2 g/mol
IUPAC Name 6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one
Standard InChI InChI=1S/C22H13Cl2FO3/c23-17-7-4-8-19(25)16(17)12-27-21-11-20-15(9-18(21)24)14(10-22(26)28-20)13-5-2-1-3-6-13/h1-11H,12H2
Standard InChI Key RYXZTKQBXCTIPW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4Cl)F

Introduction

The compound 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic molecule belonging to the chromen-2-one derivatives. This class of compounds is known for its diverse biological activities and applications in chemistry and medicine. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in chromen-2-one derivatives.

Synthesis Methods

The synthesis of chromen-2-one derivatives typically involves several steps, including the use of starting materials like benzyl chlorides and chromenone precursors. The reaction conditions often involve bases such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution reactions.

Starting MaterialsReaction ConditionsReaction Mechanism
Benzyl ChloridesPotassium CarbonateNucleophilic Substitution
Chromenone PrecursorsSodium HydroxideEtherification

Chemical Reactions and Applications

  • Oxidation and Reduction: These compounds can undergo oxidation and reduction reactions, potentially forming ketones, carboxylic acids, alcohols, or amines.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, allowing for further modification of the compound.

  • Biological Activities: Chromen-2-one derivatives are studied for their antimicrobial and anticancer properties, making them potential therapeutic agents.

Research Findings and Applications

While specific research findings on 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one are not available, similar compounds are used in various fields:

  • Chemistry: As building blocks for more complex molecules.

  • Biology: For studying biological activities.

  • Medicine: Potential therapeutic agents.

  • Industry: Intermediates in pharmaceutical and agrochemical production.

Comparison with Similar Compounds

Similar compounds, such as 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, share structural similarities but may have different biological activities and chemical reactivities due to variations in their substitution patterns.

Compound NameCAS NumberKey Features
6-Chloro-7-((2-chloro-6-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-oneNot AvailableContains a chloro and fluoro substituent
7-[(2-Chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-oneNot AvailableDifferent substitution pattern

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